(4E)-4-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-2-[(E)-2-phenylethenyl]-1,3-oxazol-5(4H)-one
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Overview
Description
The compound (4E)-4-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-2-[(E)-2-phenylethenyl]-1,3-oxazol-5(4H)-one is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a chlorobenzyl group, a methoxybenzylidene group, and an oxazol-5(4H)-one core, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-2-[(E)-2-phenylethenyl]-1,3-oxazol-5(4H)-one typically involves multiple steps, including the formation of the oxazol-5(4H)-one ring and the introduction of the chlorobenzyl and methoxybenzylidene groups. One common synthetic route involves the condensation of 4-chlorobenzyl alcohol with 3-methoxybenzaldehyde to form the intermediate, followed by cyclization with an appropriate reagent to form the oxazol-5(4H)-one ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(4E)-4-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-2-[(E)-2-phenylethenyl]-1,3-oxazol-5(4H)-one: can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The double bonds in the benzylidene and phenylethenyl groups can be reduced to form saturated derivatives.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-chlorobenzaldehyde, while reduction of the double bonds can produce fully saturated derivatives.
Scientific Research Applications
(4E)-4-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-2-[(E)-2-phenylethenyl]-1,3-oxazol-5(4H)-one: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4E)-4-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-2-[(E)-2-phenylethenyl]-1,3-oxazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
(4E)-4-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-2-[(E)-2-phenylethenyl]-1,3-oxazol-5(4H)-one: can be compared with similar compounds such as:
Bis(2-ethylhexyl) terephthalate: A plasticizer with a different core structure but similar functional groups.
Cetylpyridinium chloride: A compound with antimicrobial properties, structurally different but with similar biological activities.
The uniqueness of This compound lies in its specific combination of functional groups and its potential for diverse applications in various fields.
Properties
IUPAC Name |
(4E)-4-[[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]methylidene]-2-[(E)-2-phenylethenyl]-1,3-oxazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20ClNO4/c1-30-24-16-20(9-13-23(24)31-17-19-7-11-21(27)12-8-19)15-22-26(29)32-25(28-22)14-10-18-5-3-2-4-6-18/h2-16H,17H2,1H3/b14-10+,22-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIKWENWLHOSYSG-PWGZALKNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)OC(=N2)C=CC3=CC=CC=C3)OCC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/2\C(=O)OC(=N2)/C=C/C3=CC=CC=C3)OCC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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